1-(2,4-dichloro-5-isopropoxyphenyl)-5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole
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Overview
Description
1-(2,4-Dichloro-5-isopropoxyphenyl)-5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of multiple chlorine atoms and a tetraazole ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichloro-5-isopropoxyphenyl)-5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Nitration: The starting material, 2,4-dichloro-5-isopropoxybenzene, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Cyclization: The amine intermediates undergo cyclization with 3,4-dichlorophenyl isocyanate to form the tetraazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-efficiency catalysts.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichloro-5-isopropoxyphenyl)-5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(2,4-Dichloro-5-isopropoxyphenyl)-5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,4-dichloro-5-isopropoxyphenyl)-5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorine atoms and tetraazole ring play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(2,4-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole
- 1-(2,4-Dichloro-5-methoxyphenyl)-5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole
Comparison: Compared to similar compounds, 1-(2,4-dichloro-5-isopropoxyphenyl)-5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its physical properties, such as solubility and stability, as well as its interaction with biological targets.
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-1-(2,4-dichloro-5-propan-2-yloxyphenyl)tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl4N4O/c1-8(2)25-15-7-14(12(19)6-13(15)20)24-16(21-22-23-24)9-3-4-10(17)11(18)5-9/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOVQKLKKXPPDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N2C(=NN=N2)C3=CC(=C(C=C3)Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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